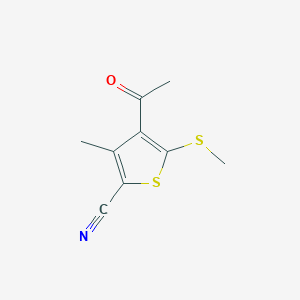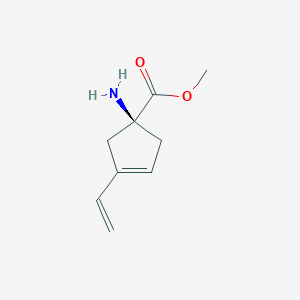
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide, also known as AMOC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide is not fully understood, but it is believed to work by interfering with various cellular processes. In cancer cells, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In insects, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to disrupt the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to inhibit the activity of various enzymes and transcription factors that are involved in cell growth and proliferation. In insects, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to disrupt the activity of various neurotransmitters and ion channels, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its toxicity and potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide. One area of research is the development of more efficient synthesis methods. Another area of research is the identification of the specific cellular targets of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide. Additionally, further studies are needed to determine the safety and efficacy of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide in various applications, including medicine, agriculture, and environmental science.
Métodos De Síntesis
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This is then reacted with methylamine to form 4-nitrobenzamide. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with glyoxal to form 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide.
Aplicaciones Científicas De Investigación
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied as a potential herbicide and insecticide. In environmental science, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied as a potential water treatment agent.
Propiedades
Número CAS |
164926-70-9 |
|---|---|
Nombre del producto |
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Fórmula molecular |
C4H6N4O3 |
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C4H6N4O3/c1-6-4(9)2-3(5)7-11-8(2)10/h1H3,(H2,5,7)(H,6,9) |
Clave InChI |
SGAVGKGAJNPMKE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=[N+](ON=C1N)[O-] |
SMILES canónico |
CNC(=O)C1=[N+](ON=C1N)[O-] |
Sinónimos |
1,2,5-Oxadiazole-3-carboxamide,4-amino-N-methyl-,2-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)






![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)